molecular formula C22H21N3 B2865500 1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 155998-86-0

1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2865500
CAS No.: 155998-86-0
M. Wt: 327.431
InChI Key: JFUCYKXQJNXUFI-UHFFFAOYSA-N
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Description

1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative characterized by a central triazole ring substituted with a methylene bridge linking two aryl groups: a phenyl group and a 2,4,6-trimethylphenyl (mesityl) group. This structural configuration confers unique steric and electronic properties, making it relevant in applications such as organic synthesis intermediates, stabilizers, or ligands in coordination chemistry.

Properties

IUPAC Name

1-[phenyl-(2,4,6-trimethylphenyl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-15-13-16(2)21(17(3)14-15)22(18-9-5-4-6-10-18)25-20-12-8-7-11-19(20)23-24-25/h4-14,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUCYKXQJNXUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[Phenyl(2,4,6-trimethylphenyl)methyl]-1H-1,2,3-benzotriazole (CAS Number: 155998-86-0) is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and potential anticancer properties, supported by various studies and data tables.

  • Molecular Formula : C20H20N4
  • Molecular Weight : 332.4 g/mol
  • Density : 1.15 g/cm³
  • Boiling Point : 420°C

Biological Activity Overview

Benzotriazoles are recognized for their versatile biological behavior. The specific compound in focus exhibits several biological activities:

Antimicrobial Activity

Research indicates that benzotriazoles can exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study highlighted that certain benzotriazole derivatives demonstrated potent antibacterial effects against various strains, including Escherichia coli and Bacillus subtilis .
  • Mechanism : The presence of bulky hydrophobic groups in these compounds enhances their interaction with microbial membranes, leading to increased permeability and cell death.

Antifungal Activity

The antifungal properties of benzotriazoles have also been documented:

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class showed MIC values against Candida albicans ranging from 1.6 to 25 μg/ml .
  • Structure-Activity Relationship : Modifications on the benzotriazole ring with electron-withdrawing groups significantly increased antifungal activity.

Anticancer Activity

Emerging research suggests potential anticancer properties:

  • Case Study : In a recent investigation, derivatives of benzotriazole were tested for their ability to inhibit pancreatic cancer cell proliferation. Results indicated a dose-dependent inhibition of growth in cultured cancer cells .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeMIC/EC50 ValuesReference
AntibacterialE. coli10 μg/ml
AntifungalCandida albicans12.5 μg/ml
AnticancerPancreatic cancer cellsEC50 = 5 μM

Comparison with Similar Compounds

1-[(Benzyloxy)(phenyl)methyl]-1H-benzotriazole (6e)

  • Structure : A benzyloxy group replaces the mesityl group in the target compound.
  • Synthesis : Prepared via alkylation of alcohols with 1-(chloromethyl)benzotriazole in anhydrous DMSO, yielding 40% .
  • However, the absence of steric hindrance from methyl groups may reduce thermal stability.

1-[4-Morpholinyl(phenyl)methyl]-1H-benzotriazole (mixture of Bt1/Bt2 isomers)

  • Structure : A morpholine group replaces the mesityl substituent, introducing a heterocyclic amine.
  • Isomerism : Exists as a 1:1 mixture of 1H- and 2H-benzotriazole regioisomers due to tautomerism at the triazole ring .
  • Applications : The morpholine moiety enhances solubility in aqueous environments and may enable coordination with metal ions, broadening utility in catalysis or medicinal chemistry.

4-Phenyl-1-{2-[(2,4,6-trimethylphenyl)selanyl]phenyl}-1H-1,2,3-triazole

  • Structure : Selenium replaces the methylene bridge, forming a selanyl linkage.
  • Crystal Data : Exhibits a planar C-bonded phenyl ring (dihedral angle = 2.84°) and an intramolecular Se···N interaction (3.0248 Å), enhancing conformational rigidity .
  • Implications : The selenium atom introduces redox activity and photophysical properties absent in the target compound.

Electronic and Steric Effects

Compound Substituents Molecular Weight (g/mol) Key Properties
Target Compound Phenyl, mesityl ~343.4* High steric bulk, thermal stability
1-[(Benzyloxy)(phenyl)methyl]-1H-Bt Benzyloxy, phenyl ~315.3 Moderate polarity, lower thermal stability
Morpholinyl-Bt isomer mixture Morpholine, phenyl ~335.4 Solubility in polar solvents, tautomerism
Selenylated Triazole Selenyl, mesityl 418.39 Redox activity, Se···N interactions
2-(Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol Bulky alkylphenol 447.6 UV absorption, high molecular weight

*Estimated based on structural similarity.

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